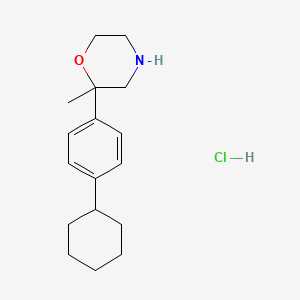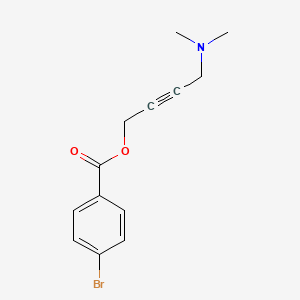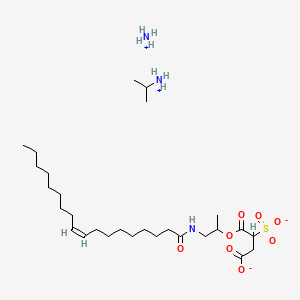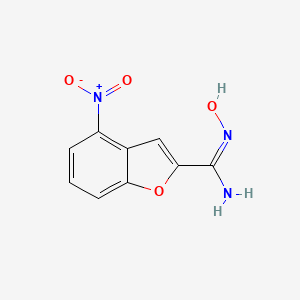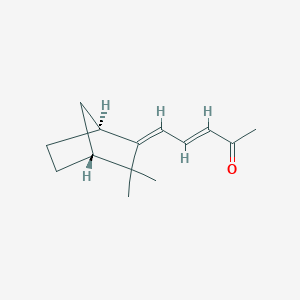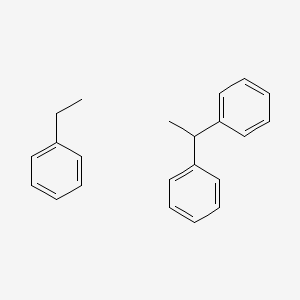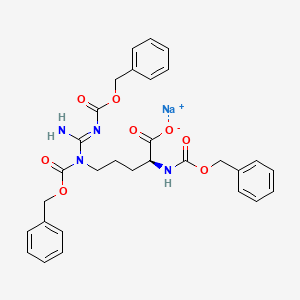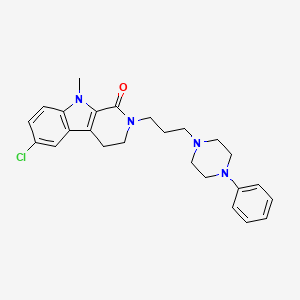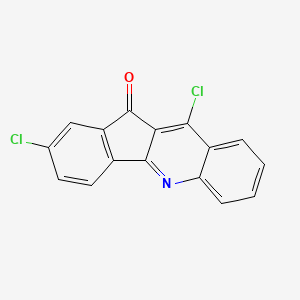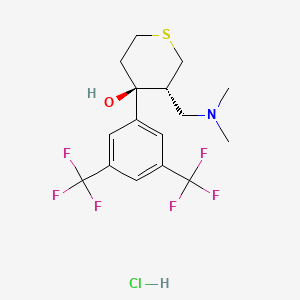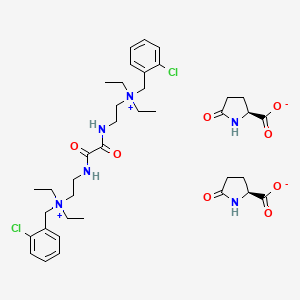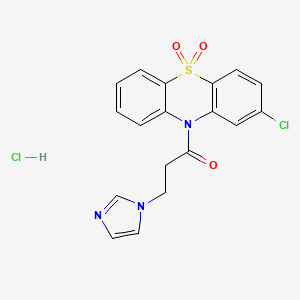
2-Chloro-10-(3-(1H-imidazol-1-yl)propionyl)-10H-phenothiazine 5,5-dioxide monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride is a complex organic compound that belongs to the phenothiazine class This compound is characterized by its unique structure, which includes a phenothiazine core, an imidazole ring, and a propionyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride involves multiple steps:
Formation of the Phenothiazine Core: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.
Chlorination: The phenothiazine core is then chlorinated to introduce the chlorine atom at the 2-position.
Attachment of the Imidazole Ring: The imidazole ring is attached to the phenothiazine core via a propionyl linker. This step typically involves the reaction of the chlorinated phenothiazine with 1H-imidazole in the presence of a base.
Oxidation: The final step involves the oxidation of the phenothiazine core to introduce the dioxide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenothiazine core.
Reduction: Reduction reactions can also occur, especially at the imidazole ring.
Substitution: The chlorine atom at the 2-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: The major products are typically sulfoxides and sulfones.
Reduction: The major products include reduced imidazole derivatives.
Substitution: The major products are substituted phenothiazine derivatives.
Applications De Recherche Scientifique
2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound primarily targets enzymes and receptors involved in neurotransmission.
Pathways Involved: It modulates the activity of neurotransmitters such as dopamine and serotonin, which are crucial for maintaining neurological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic medication.
Thioridazine: A phenothiazine derivative with similar therapeutic applications.
Fluphenazine: A phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
2-Chloro-10-[3-(1H-imidazol-1-yl)propionyl]-10h-phenothiazine 5,5-dioxide monohydrochloride is unique due to its imidazole ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenothiazine derivatives and contributes to its potential therapeutic applications.
Propriétés
Numéro CAS |
77020-84-9 |
|---|---|
Formule moléculaire |
C18H15Cl2N3O3S |
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
1-(2-chloro-5,5-dioxophenothiazin-10-yl)-3-imidazol-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C18H14ClN3O3S.ClH/c19-13-5-6-17-15(11-13)22(18(23)7-9-21-10-8-20-12-21)14-3-1-2-4-16(14)26(17,24)25;/h1-6,8,10-12H,7,9H2;1H |
Clé InChI |
JEYJZINCKIRDQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=C(S2(=O)=O)C=CC(=C3)Cl)C(=O)CCN4C=CN=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


